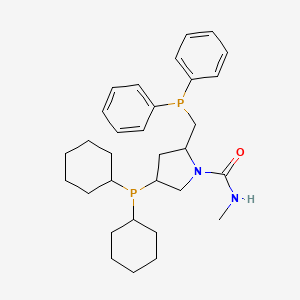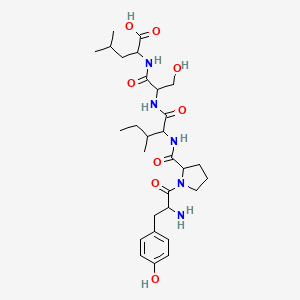
2,4,5-Tris-benzyloxy-6-benzyloxymethyl-tetrahydropyran-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside is a complex carbohydrate molecule. It is primarily used in research related to cancer therapeutics and has applications in studying various immunological disorders and vaccine development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside typically involves the protection of hydroxyl groups in galactose. One common method is the benzylation of galactose derivatives. For instance, 1,2,3,4,6-Penta-O-acetyl-beta-D-galactopyranose can be transformed into phenyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside in a two-step process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar protective group strategies used in laboratory settings. The process involves multiple steps of protection and deprotection of hydroxyl groups to achieve the desired benzylated product.
Chemical Reactions Analysis
Types of Reactions
1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups at specific positions.
Reduction: Used to remove protective groups or reduce specific functional groups.
Substitution: Commonly used to replace protective groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can yield alcohols.
Scientific Research Applications
1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside is extensively used in scientific research, including:
Chemistry: As a building block for synthesizing more complex carbohydrate structures.
Biology: Studying carbohydrate-protein interactions and glycosylation processes.
Medicine: Researching cancer therapeutics and immunological disorders.
Industry: Used in the development of vaccines and other biotechnological applications.
Mechanism of Action
The mechanism by which 1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside exerts its effects involves its interaction with specific molecular targets. It can act as a glycosyl donor in glycosylation reactions, forming glycosidic bonds with acceptor molecules. This process is crucial in the synthesis of glycoproteins and other glycoconjugates .
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-O-benzyl-D-galactopyranose: Another benzylated galactose derivative used in similar applications.
1,2,3,4,6-Penta-O-acetyl-beta-D-galactopyranose: Used as an intermediate in the synthesis of benzylated derivatives.
2-O-Acetyl-1,3,4,6-tetra-O-benzyl-b-D-galactopyranoside: A related compound with acetyl protection at the 2-position.
Uniqueness
1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside is unique due to its specific pattern of benzylation, which provides stability and reactivity in various synthetic applications. Its ability to act as a glycosyl donor makes it valuable in the synthesis of complex carbohydrates and glycoconjugates.
Properties
Molecular Formula |
C34H36O6 |
|---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
2,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-ol |
InChI |
InChI=1S/C34H36O6/c35-31-33(38-23-28-17-9-3-10-18-28)32(37-22-27-15-7-2-8-16-27)30(25-36-21-26-13-5-1-6-14-26)40-34(31)39-24-29-19-11-4-12-20-29/h1-20,30-35H,21-25H2 |
InChI Key |
AFHZEIVSXDXEMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(3,4-Dimethoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione](/img/structure/B15129710.png)
![Methyl 2-[8-(furan-3-yl)-1,3,14-trihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B15129718.png)

![4-[2,3-Di(hexadecanoyloxy)propoxy]-4-oxobutanoic acid](/img/structure/B15129730.png)

![4-Methyl-6H-pyrrolo[1,2-c][1,2,3]triazole](/img/structure/B15129740.png)
![2-Amino-3-sulfanylpropanoic acid;5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoic acid](/img/structure/B15129742.png)

![Tert-butyl 6-(6-aminohexanoylamino)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate](/img/structure/B15129754.png)

![Carbamic acid, [[(3R,4R)-4-methyl-3-pyrrolidinyl]methyl]-, 1,1-dimethylethyl](/img/structure/B15129767.png)
![[17-hydroxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide](/img/structure/B15129770.png)
![Benzenesulfonic acid, 4-[[4-(chloroazo)-5-methoxy-2-methylphenyl]azo]-](/img/structure/B15129778.png)
